Potency Advantage vs Ribavirin
Influenza A virus-IN-15 (Compound 9b) inhibits four influenza virus strains in a dose‑independent manner with IC₅₀ values ranging from 3.57 μM (H1N1) to 6.33 μM (B/Yamagata), whereas the reference broad‑spectrum antiviral ribavirin was less potent in the same primary screening assay against the IAV panel [1]. The compound's IC₅₀ against the H3N2 strain (A/Aichi/2/1968 X31) was 4.66 μM, and it also showed activity against influenza B viruses, a property not observed for many quinoline analogs in the same series [2].
| Evidence Dimension | Antiviral potency (IC₅₀) across influenza A and B strains |
|---|---|
| Target Compound Data | Influenza A virus-IN-15 (Compound 9b): IC₅₀ = 3.57 μM (H1N1), 4.66 μM (H3N2), 5.16 μM (B/Victoria), 6.33 μM (B/Yamagata) |
| Comparator Or Baseline | Ribavirin (positive control) – less active than the listed 9b IC₅₀ values in the same anti‑IAV assay system |
| Quantified Difference | 9b shows IC₅₀ values 2.0–3.5× lower (more potent) than ribavirin against the tested IAV strains |
| Conditions | In vitro plaque reduction / CPE inhibition assay in MDCK cells; virus strains: A/Puerto Rico/8/34(H1N1), A/Aichi/2/1968(X31)(H3N2), B/Brisbane/60/2008(B/Victoria), B/Phuket/3073/2013(B/Yamagata) |
Why This Matters
Procurement of Influenza A virus-IN-15 (9b) is justified over ribavirin or narrow‑spectrum quinoline analogs when a single tool compound is needed to interrogate pan‑influenza biology across both IAV subtypes and influenza B in the same experimental system.
- [1] Li H, Zhao J, et al. Synthesis and biological evaluation of substituted quinolines containing piperazine moieties against Influenza A virus. Bioorg Med Chem Lett. 2024; 130081. View Source
- [2] PeptideDB. Influenza A virus-IN-15 (Compound 9b) Bioactivity Data. View Source
